Scientific Field: Material Science and Fluorescence Applications
Methods of Application: The synthesis involves an oxa-Michael addition reaction.
Results or Outcomes: The resulting functionalized disiloxanes exhibit nonconventional fluorescence due to the cluster-triggered emission of chromophores, such as cyano and sulfone.
Bis(3-glycidoxypropyl)tetramethyldisiloxane is a siloxane compound characterized by its unique molecular structure, which includes a siloxane backbone with two glycidyloxypropyl groups. Its molecular formula is , and it has a molecular weight of 362.61 g/mol. This compound is known for its versatility in various applications, particularly in polymer chemistry and material science due to its reactive epoxy groups that facilitate further chemical modifications .
BTD can pose several safety hazards:
The synthesis of bis(3-glycidoxypropyl)tetramethyldisiloxane typically involves the following steps:
Bis(3-glycidoxypropyl)tetramethyldisiloxane has several notable applications:
Interaction studies involving bis(3-glycidoxypropyl)tetramethyldisiloxane focus on its compatibility with various biological systems and materials. Research has shown that when incorporated into polymer networks, it can enhance mechanical properties while maintaining biocompatibility. These studies are essential for developing new materials that can be safely used in medical applications without adverse effects on human tissues .
Several compounds share similarities with bis(3-glycidoxypropyl)tetramethyldisiloxane, primarily due to their siloxane structures or functional groups. Here are some comparable compounds:
Compound Name | Key Features |
---|---|
1,3-Bis(glycidyloxypropyl)-1,1,3,3-tetramethyldisiloxane | Similar structure; used in similar applications |
Polydimethylsiloxane | Widely used silicone polymer; lacks glycidyloxy groups |
1,3-Bis(2-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane | Hydroxyl-functionalized; used for different polymeric applications |
1-(3-Glycidoxypropyl)-1-methylhydrogensiloxane | Contains glycidyloxy group; used in hydrosilylation reactions |
Uniqueness: Bis(3-glycidoxypropyl)tetramethyldisiloxane stands out due to its dual glycidyloxy functionality which allows for versatile chemical modifications and applications in both material science and biomedical fields. Its ability to form stable networks while providing reactive sites makes it particularly valuable compared to other siloxanes that may not offer similar reactivity or biocompatibility .
Irritant